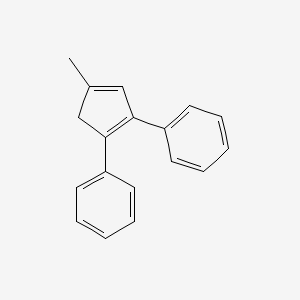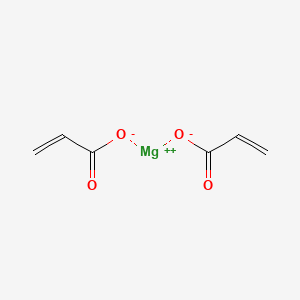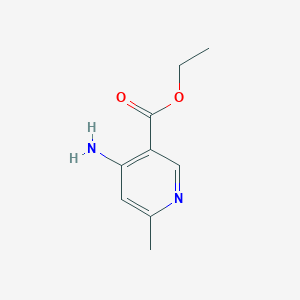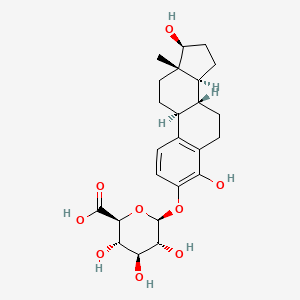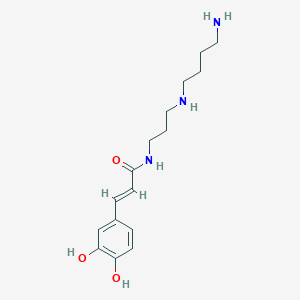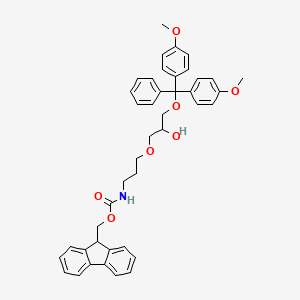
Fmoc-aminopropyloxy-3-DMT-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-aminopropyloxy-3-DMT-glycerol is a chemical compound used primarily as an intermediate in the solid-phase synthesis of oligonucleotide-folate conjugates for cell delivery studies. It is a building block in synthetic chemistry, particularly in the field of peptide synthesis. The compound has a molecular formula of C42H43NO7 and a molecular weight of 673.79 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-aminopropyloxy-3-DMT-glycerol involves multiple steps, starting with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pH, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-aminopropyloxy-3-DMT-glycerol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the replacement of the Fmoc group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-aminopropyloxy-3-DMT-glycerol is used as a building block for the synthesis of complex molecules, particularly peptides . Its role in solid-phase peptide synthesis is crucial for the development of novel enzymes and vaccines .
Biology
In biological research, the compound is used to create oligonucleotide-folate conjugates, which are essential for cell delivery studies. These conjugates help in understanding cellular uptake mechanisms and developing targeted drug delivery systems.
Medicine
In medicine, this compound is used in the synthesis of peptide-based drugs. Its ability to facilitate the creation of complex peptides makes it valuable for developing new therapeutic agents.
Industry
Industrially, the compound is used in the large-scale synthesis of peptides and other complex molecules. Its role as a building block in synthetic chemistry makes it indispensable for various industrial applications.
Wirkmechanismus
The mechanism of action of Fmoc-aminopropyloxy-3-DMT-glycerol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions . The compound’s molecular targets include the amino groups of peptides, and its pathways involve the step-by-step assembly of peptide chains on an insoluble resin support .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-aminopropyloxy-3-DMT-glycerol: Used in peptide synthesis and oligonucleotide-folate conjugates.
Fmoc-aminobutyl-3-DMT-glycerol: Similar structure but with a butyl group instead of a propyl group.
Fmoc-aminopropyloxy-2-DMT-glycerol: Similar structure but with a different position of the DMT group.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient protection of the amino group during peptide synthesis. Its role in creating oligonucleotide-folate conjugates also sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C42H43NO7 |
|---|---|
Molekulargewicht |
673.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]carbamate |
InChI |
InChI=1S/C42H43NO7/c1-46-34-21-17-31(18-22-34)42(30-11-4-3-5-12-30,32-19-23-35(47-2)24-20-32)50-28-33(44)27-48-26-10-25-43-41(45)49-29-40-38-15-8-6-13-36(38)37-14-7-9-16-39(37)40/h3-9,11-24,33,40,44H,10,25-29H2,1-2H3,(H,43,45) |
InChI-Schlüssel |
PBFXTWXZYLUZIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


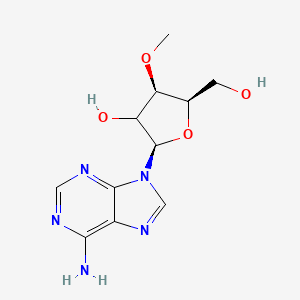
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
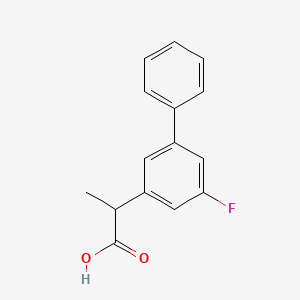
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

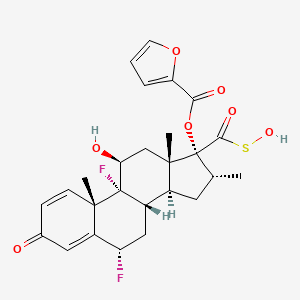
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
